molecular formula C24H23N5O4S B2998750 ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896318-98-2

ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2998750
CAS No.: 896318-98-2
M. Wt: 477.54
InChI Key: QANRRYISTIPYTL-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl acetyl moiety linked to an ortho-substituted ethyl benzoate ester. The ortho-substituted benzoate ester may influence steric and electronic properties, distinguishing it from para-substituted analogs .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-11-4-5-12-20(19)25-21(30)16-34-24-27-26-22(29(24)28-13-6-7-14-28)17-9-8-10-18(15-17)32-2/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANRRYISTIPYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that exhibits significant biological activity. This compound is part of a broader class of triazole derivatives, which have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S, and it features several key functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various biological interactions.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrole Moiety : Associated with various pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas based on existing literature:

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a related triazole compound was reported to have an IC50 value indicating effective inhibition of microbial growth .

Anticancer Properties

Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study focusing on the structure-activity relationship (SAR) of triazole compounds revealed that modifications to the phenyl ring significantly impacted cytotoxicity against cancer cell lines . The presence of the methoxy group in this compound may enhance its anticancer potential.

Anti-inflammatory Effects

Some studies suggest that similar compounds can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the pyrrole and triazole rings may contribute to these effects through interaction with specific receptors involved in inflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several case studies where triazole derivatives have been tested for their biological activities:

CompoundActivity TypeIC50 ValueReference
Triazole AAntimicrobial24 µM
Triazole BAnticancer (HeLa Cells)35 µM
Triazole CAnti-inflammatory (COX Inhibition)50 µM

These findings suggest that this compound could exhibit similar or enhanced biological activities due to its unique structural features.

Comparison with Similar Compounds

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (C24H22ClN5O3S)

  • Key Differences :
    • Substituent on Triazole : 4-Chlorobenzyl (lipophilic, electron-withdrawing) vs. 3-methoxyphenyl (electron-donating methoxy group).
    • Benzoate Position : Para-substituted (4-position) vs. ortho-substituted (2-position) in the target compound.
    • Molecular Weight : 495.982 g/mol (chlorobenzyl analog) vs. ~493.5 g/mol (estimated for target compound) .
Property Target Compound Chlorobenzyl Analog
Triazole Substituent 3-Methoxyphenyl 4-Chlorobenzyl
Benzoate Position Ortho (2-position) Para (4-position)
Molecular Formula C24H23N5O4S (estimated) C24H22ClN5O3S
Polarity Moderate (methoxy enhances polarity) Higher lipophilicity (Cl substituent)
  • Ortho substitution introduces steric hindrance, which could reduce rotational freedom and affect binding to biological targets compared to the para-substituted analog .

Pyrazole and Thiophene Derivatives

Compounds like (E)-butyl 4-[[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate (SI96) and thiophene-based derivatives (e.g., ) feature pyrazole or thiophene cores instead of triazoles. These systems exhibit distinct electronic profiles:

  • Pyrazole : Aromatic, planar, and capable of π-π stacking but less rigid than triazoles.
  • Thiophene : Electron-rich sulfur-containing heterocycle with enhanced metabolic stability compared to triazoles .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ortho-substituted benzoate in the target compound may reduce aqueous solubility compared to para-substituted analogs due to steric effects .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas chlorobenzyl groups may resist metabolic degradation, suggesting divergent pharmacokinetic profiles .

Research Findings and Validation

  • Structural Validation : Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming molecular geometry, particularly for ortho-substituted systems where steric clashes may distort planar arrangements .
  • Activity Trends : While direct biological data for the target compound are unavailable, chlorobenzyl analogs () have shown moderate enzyme inhibition in preliminary studies, suggesting that the methoxy variant may exhibit altered binding kinetics .

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